molecular formula C16H12N2O3 B8318424 Phenyl 5-phenylisoxazol-3-ylcarbamate

Phenyl 5-phenylisoxazol-3-ylcarbamate

Cat. No.: B8318424
M. Wt: 280.28 g/mol
InChI Key: KMAAJIKPTYYRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-phenylisoxazol-3-ylcarbamate is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

phenyl N-(5-phenyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C16H12N2O3/c19-16(20-13-9-5-2-6-10-13)17-15-11-14(21-18-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

KMAAJIKPTYYRMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Phenylisoxazol-3-amine (428 mg, 2.67 mmol) in tetrahydrofuran (4.8 mL) was treated with potassium carbonate (481 mg, 3.47 mmol) and phenyl choloroformate (0.67 mL, 5.3 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was filtered through a celite pad, washed with ethyl acetate and concentrated to dryness. The residue was taken into chloroform, washed with brine, and the organics dried (MgSO4) and concentrated. The residue was purified by silica gel chromatography (hexane/ethyl acetate 8:2) to give phenyl 5-phenylisoxazol-3-ylcarbamate (599 mg, 80%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.92 (bs, 1H), 7.78 (d, 2H), 7.45 (m, 6H), 7.26 (m, 2H), 7.12 (s, 1H); LC-MS (ESI) m/z 281 (M+H)+.
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One

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